molecular formula C19H15ClFN3O2S B2668152 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 895782-32-8

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2668152
CAS No.: 895782-32-8
M. Wt: 403.86
InChI Key: ALAPFBQVFOPSOY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), two phenyl rings (one with a chlorine atom and one with a fluorine atom), and an ethanediamide group. These functional groups could potentially give the compound a range of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl rings would likely cause the molecule to have a fairly rigid structure. The electronegativity of the chlorine and fluorine atoms could also influence the molecule’s shape and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms could affect its polarity, solubility, and reactivity. The thiazole ring and the phenyl rings could also influence its properties .

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research has explored the electrochemical and electrochromic properties of polymers derived from compounds similar to the target chemical. These polymers exhibit significant optical contrasts and switching times, suggesting potential applications in electrochromic devices and displays (Hu et al., 2013).

Antimicrobial and Antifungal Activity

A series of compounds structurally similar to the specified chemical have demonstrated notable antimicrobial and antifungal activities. These studies indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).

Structural Characterization and Cytotoxic Agents

Compounds with structural analogs to the target chemical have been synthesized and characterized, with some designed as cytotoxic agents. Their structural determinations provide insights into their potential applications in medicinal chemistry and drug design (Gündoğdu et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of isosteric compounds related to the target chemical have been conducted, contributing to the field of organic chemistry and materials science. These findings can assist in the development of materials with specific optical and electronic properties (Kariuki et al., 2021).

Herbicide Analysis and Environmental Impact

Research into the detection and analysis of herbicides closely related to the target compound has been performed, emphasizing the importance of monitoring environmental pollutants and understanding their degradation pathways (Zimmerman et al., 2002).

Corrosion Inhibition

Studies on thiazole and thiadiazole derivatives, similar to the target compound, have shown promising results as corrosion inhibitors for iron, highlighting potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve interacting with specific proteins or other molecules in the body. Without more information, though, it’s difficult to speculate further .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could involve further testing its efficacy and safety, potentially leading to clinical trials .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-7-5-12(6-8-13)19-23-14(11-27-19)9-10-22-17(25)18(26)24-16-4-2-1-3-15(16)21/h1-8,11H,9-10H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAPFBQVFOPSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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